2,4,4-Trimethylhexan-2-ol molecular structure
2,4,4-Trimethylhexan-2-ol molecular structure
An In-depth Technical Guide to the Molecular Structure of 2,4,4-Trimethylhexan-2-ol
Abstract
This technical guide provides a comprehensive analysis of 2,4,4-trimethylhexan-2-ol, a tertiary alcohol with significant steric hindrance. The document elucidates the molecule's structural characteristics, physicochemical properties, and spectroscopic signature. A detailed, field-proven protocol for its synthesis via the Grignard reaction is presented, emphasizing the causal relationships behind the experimental design. This whitepaper is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a deep, practical understanding of this compound's molecular architecture and behavior.
Introduction: Defining a Sterically Congested Tertiary Alcohol
2,4,4-Trimethylhexan-2-ol (IUPAC Name: 2,4,4-trimethylhexan-2-ol) is a saturated tertiary alcohol with the chemical formula C₉H₂₀O.[1][2] As a member of the tertiary alcohol class, the hydroxyl (-OH) group is attached to a carbon atom that is bonded to three other carbon atoms.[3][4] This specific arrangement confers distinct chemical properties, primarily related to reaction kinetics and pathway selection, which differ significantly from primary and secondary alcohols.[3]
The structure is characterized by a high degree of branching. Notably, the presence of a quaternary carbon at the 4-position, bearing two methyl groups, creates a bulky tert-butyl-like substituent along the hexane chain. This, combined with the two methyl groups on the hydroxyl-bearing carbon (C2), results in considerable steric congestion around the reactive hydroxyl center. Understanding this complex three-dimensional architecture is paramount for predicting its reactivity, designing synthetic routes, and interpreting analytical data.
This guide will deconstruct the molecule's structure from its fundamental connectivity to its spectroscopic verification, providing both theoretical grounding and practical, actionable protocols.
Molecular Architecture and Physicochemical Properties
The foundational identity of 2,4,4-trimethylhexan-2-ol is defined by its precise atomic arrangement and the resulting physical characteristics.
Structural Identification
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IUPAC Name: 2,4,4-trimethylhexan-2-ol[1]
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Molecular Formula: C₉H₂₀O
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Canonical SMILES: CCC(C)(C)CC(C)(C)O[1]
The molecule consists of a six-carbon hexane main chain. The key substitutions are:
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A hydroxyl group (-OH) and a methyl group (-CH₃) on carbon 2.
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Two methyl groups on carbon 4.
This substitution pattern renders the C2 carbon a tertiary carbinol center and the C4 carbon a quaternary center.
Caption: 2D structure of 2,4,4-trimethylhexan-2-ol.
Physicochemical Data Summary
The molecular structure directly influences the bulk properties of the compound. The hydroxyl group's capacity for hydrogen bonding tends to increase the boiling point relative to alkanes of similar mass, while the significant branching disrupts crystal lattice packing, affecting melting point and density.
| Property | Value | Source |
| Molecular Weight | 144.25 g/mol | PubChem[1] |
| XLogP3-AA | 2.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
The XLogP3 value of 2.8 indicates a moderate level of lipophilicity, suggesting solubility in nonpolar organic solvents.
Synthesis Protocol: A Validated Grignard Approach
The synthesis of tertiary alcohols is classically achieved through the Grignard reaction, a powerful carbon-carbon bond-forming method.[5] This involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of a ketone or ester.[6][7]
Rationale and Retrosynthetic Analysis
For 2,4,4-trimethylhexan-2-ol, the target molecule is a tertiary alcohol with two methyl groups attached to the carbinol carbon. This structure strongly suggests a retrosynthetic disconnection at the bonds adjacent to the carbinol carbon, pointing to a ketone precursor and a methyl-based Grignard reagent.
The most logical and field-proven disconnection is between the C2 carbon and one of its methyl groups. This identifies 4,4-dimethylhexan-2-one as the ketone precursor and methylmagnesium bromide (CH₃MgBr) as the nucleophilic Grignard reagent. This pathway is chosen for its reliance on readily available starting materials and its high-yield potential.
Caption: Retrosynthetic analysis for 2,4,4-trimethylhexan-2-ol.
Detailed Experimental Protocol
This protocol describes the synthesis on a laboratory scale. All operations must be conducted in a fume hood with appropriate personal protective equipment (PPE).
Objective: To synthesize 2,4,4-trimethylhexan-2-ol from 4,4-dimethylhexan-2-one and methylmagnesium bromide.
Materials:
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4,4-dimethylhexan-2-one
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Methylmagnesium bromide (3.0 M solution in diethyl ether)
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Anhydrous diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, dropping funnel, condenser (all flame-dried)
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Magnetic stirrer and stir bar
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Ice-water bath
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Separatory funnel
Methodology:
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Reaction Setup (Anhydrous Conditions):
-
Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a drying tube (filled with CaCl₂), and a pressure-equalizing dropping funnel.
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Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the setup.
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Causality: Grignard reagents are potent nucleophiles and strong bases that react destructively with protic solvents like water.[8] Anhydrous conditions are therefore critical to prevent quenching the reagent and ensure the desired reaction with the ketone.
-
-
Reagent Addition:
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To the flask, add 4,4-dimethylhexan-2-one (1 equivalent) dissolved in 50 mL of anhydrous diethyl ether.
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Place the flask in an ice-water bath to cool to 0°C.
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Charge the dropping funnel with methylmagnesium bromide solution (1.1 equivalents).
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Add the Grignard reagent dropwise to the stirred ketone solution over 30 minutes, maintaining the internal temperature below 10°C.
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Causality: The reaction is exothermic. Slow, cooled addition prevents overheating, which can lead to side reactions and reduced yield. A slight excess of the Grignard reagent ensures complete consumption of the starting ketone.
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-
Reaction and Quenching:
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour.
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Cool the flask again in an ice-water bath.
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Slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction. A white precipitate (magnesium salts) will form.
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Causality: The initial product is a magnesium alkoxide salt. The acidic workup with NH₄Cl (a weak acid) protonates the alkoxide to form the final alcohol product and converts the magnesium byproducts into water-soluble salts, facilitating their removal.[8]
-
-
Purification:
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Transfer the mixture to a separatory funnel. The layers should separate into an upper organic (ether) layer containing the product and a lower aqueous layer.
-
Separate the layers. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.
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Combine all organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the combined organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Remove the diethyl ether solvent using a rotary evaporator. The remaining crude oil is the desired product, which can be further purified by vacuum distillation if high purity is required.
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Spectroscopic and Structural Verification
Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecule's atomic arrangement and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): Predicts the electronic environment of hydrogen atoms.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 0.88 | Triplet | 3H | -CH₂CH₃ (C6) |
| ~ 0.95 | Singlet | 6H | -C(CH₃ )₂- (C4-methyls) |
| ~ 1.20 | Singlet | 6H | -C(OH)(CH₃ )₂ (C2-methyls) |
| ~ 1.35 | Singlet | 2H | -CH₂ -C(CH₃)₂- (C3) |
| ~ 1.45 | Quartet | 2H | -CH₂ CH₃ (C5) |
| ~ 1.5-2.5 | Broad Singlet | 1H | -OH (exchangeable) |
¹³C NMR (Carbon NMR): Predicts the number and type of unique carbon environments. 2,4,4-trimethylhexan-2-ol is expected to show 8 distinct signals corresponding to its 9 carbon atoms (two sets of methyl groups are chemically equivalent).
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 3600-3200 (broad) | O-H stretch | Alcohol |
| 2960-2850 (strong) | C-H stretch | Alkane (sp³) |
| ~1375 (sharp) | C-H bend | tert-butyl group |
| 1250-1150 (strong) | C-O stretch | Tertiary Alcohol |
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern.
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Molecular Ion (M⁺): A peak at m/z = 144 would correspond to the molecular weight.
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Key Fragments:
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m/z = 129: Loss of a methyl group ([M-15]⁺), a common fragmentation for branched alkanes.
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m/z = 126: Loss of water ([M-18]⁺), characteristic of alcohols.
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m/z = 87: Alpha-cleavage resulting in the loss of a propyl group, forming a stable oxonium ion.
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Applications and Safety Considerations
Industrial and Research Context
While specific applications for 2,4,4-trimethylhexan-2-ol are not widely documented, tertiary alcohols as a class are valuable in several fields:
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Solvents: Their unique polarity and stability make them useful solvents.[4]
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Chemical Intermediates: They serve as starting materials for synthesizing other complex molecules, such as alkyl halides, alkenes, and esters.[3][9]
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Additives: In some cases, they are used as additives in fuels or as components in cosmetics and perfumes.[10][11]
Safety and Handling
As with most volatile organic compounds, proper handling is essential.
-
Hazards: The compound is expected to be a flammable liquid.[12] It may cause skin and eye irritation upon contact. Inhalation of vapors may lead to respiratory tract irritation or central nervous system effects such as dizziness.[13]
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Precautions:
Conclusion
2,4,4-Trimethylhexan-2-ol presents a compelling case study in molecular architecture. It is a sterically hindered tertiary alcohol whose structure is dominated by bulky alkyl groups, including a quaternary carbon center. This high degree of branching dictates its physicochemical properties, informs the strategy for its chemical synthesis, and produces a distinct and predictable spectroscopic fingerprint. The validated Grignard protocol detailed herein provides a reliable pathway for its synthesis, underscoring the importance of controlling reaction conditions to manage the reactivity of powerful organometallic reagents. For the research scientist, a thorough understanding of this molecule's structure is the key to unlocking its potential in further synthetic applications.
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2,4,4-trimethyl-2-hexanol - NIST WebBook. Available from: [Link]
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